

Application Note: Quantification of 7-Hydroxytetradecanedioyl-CoA by LC-MS/MS

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Compound of Interest

Compound Name: 7-Hydroxytetradecanedioyl-CoA

Cat. No.: B15552104

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For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantification of **7-Hydroxytetradecanedioyl-CoA** in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to provide a comprehensive guide for researchers in metabolic disease, drug discovery, and diagnostics.

Introduction

7-Hydroxytetradecanedioyl-CoA is a long-chain acyl-CoA molecule that is an intermediate in the omega-oxidation of fatty acids. Dysregulation of its metabolism has been implicated in various metabolic disorders. Accurate quantification of this analyte is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.^{[1][2][3][4][5]}

Experimental Protocols

1. Sample Preparation

A critical step for accurate quantification is the efficient extraction of **7-Hydroxytetradecanedioyl-CoA** from the biological matrix while minimizing degradation.^{[6][7]}

- Materials:

- Internal Standard (IS): Stable isotope-labeled **7-Hydroxytetradecanedioyl-CoA** (e.g., $^{13}\text{C}_5$ -**7-Hydroxytetradecanedioyl-CoA**)
- Extraction Solvent: Ice-cold Acetonitrile with 0.1% Formic Acid
- Biological Matrix (e.g., plasma, tissue homogenate)
- Protocol:
 - To 100 μL of the biological sample, add 10 μL of the internal standard solution.
 - Add 400 μL of ice-cold extraction solvent.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new microcentrifuge tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

- Instrumentation: UPLC/HPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient:

Time (min)	%B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

3. Mass Spectrometry

- Instrumentation: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Key Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions (Hypothetical):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
7-Hydroxytetradecanedioyl-CoA	[M+H] ⁺	Fragment 1	35
7-Hydroxytetradecanedioyl-CoA	[M+H] ⁺	Fragment 2	45

| ¹³C₅-7-Hydroxytetradecanedioyl-CoA (IS) | [M+5+H]⁺ | Fragment 1 | 35 |

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard of **7-Hydroxytetradecanedioyl-CoA** into the mass spectrometer. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate portion (507 Da).[\[3\]](#)

Data Presentation

Table 1: Calibration Curve for **7-Hydroxytetradecanedioyl-CoA**

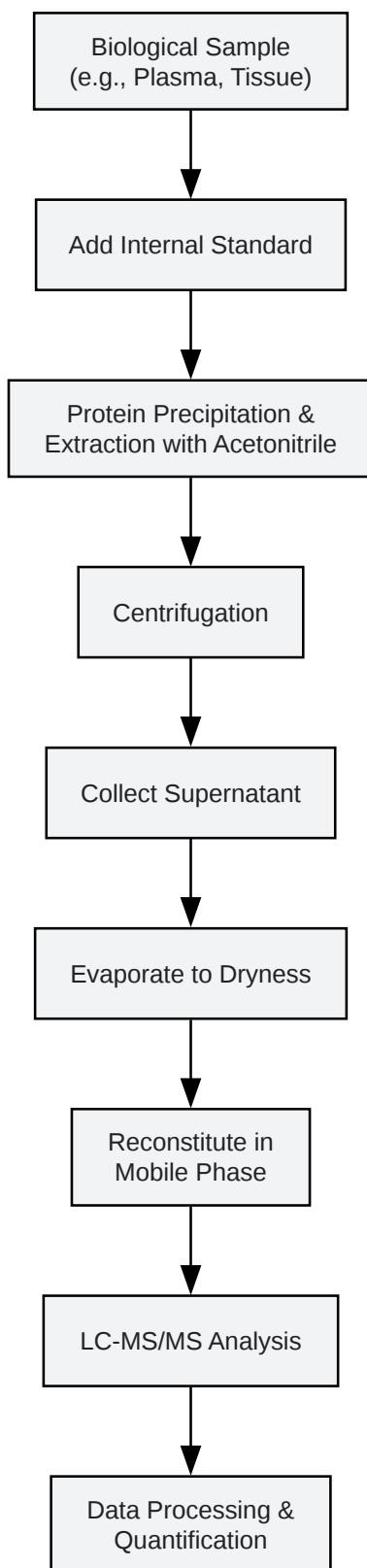
Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
0.5	0.012
1	0.025
5	0.128
10	0.255
50	1.275
100	2.548
500	12.740
1000	25.510
<p>This is an example of a typical calibration curve. The linearity should be assessed with a correlation coefficient (r^2) > 0.99.</p>	

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	0.5	8.5	10.2	95.8
Low	1.5	6.2	7.8	102.3
Mid	75	4.1	5.5	98.7
High	750	3.5	4.9	101.5

The precision (%CV) should be $\leq 15\%$ ($\leq 20\%$ for LLOQ) and accuracy should be within 85-115% (80-120% for LLOQ).[\[2\]](#)

Visualizations



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Caption: Experimental workflow for the quantification of **7-Hydroxytetradecanedioyl-CoA**.

Caption: Hypothetical signaling pathway involving **7-Hydroxytetradecanedioyl-CoA**.

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